molecular formula C27H32O7 B1239719 Carapin

Carapin

Cat. No.: B1239719
M. Wt: 468.5 g/mol
InChI Key: SWTDXMBCOHIACK-HJFYQMTDSA-N
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Description

Carapin is a natural product compound extracted from plants such as Carapa procera, Carapa guyanensis, and Carapa indica. It is known for its antifungal, antibacterial, and wound healing properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Carapin is typically extracted from the seeds and bark of Carapa species through solvent extraction methods. The extraction process involves the use of organic solvents such as ethanol or methanol to isolate the active compounds. The crude extract is then subjected to chromatographic techniques to purify this compound.

Industrial Production Methods: In an industrial setting, the extraction of this compound can be scaled up using large-scale solvent extraction equipment. The process involves grinding the plant material, followed by solvent extraction, filtration, and concentration. The concentrated extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Carapin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties.

Scientific Research Applications

Carapin has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in studying the mechanisms of natural product synthesis and reactions.

    Biology: It is investigated for its role in modulating biological pathways and its potential as a bioactive compound.

    Medicine: this compound’s antifungal and antibacterial properties make it a candidate for developing new therapeutic agents.

    Industry: this compound is explored for its potential use in the cosmetic and pharmaceutical industries due to its wound healing properties.

Comparison with Similar Compounds

    Santonin: Known for its anthelmintic properties.

    Isokobusone: Exhibits similar activation of PXR and CAR.

Carapin stands out due to its unique combination of antifungal, antibacterial, and wound healing properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H32O7

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate

InChI

InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,11,13,15-17,19,24H,6,8,10,12H2,1-5H3/t15?,16-,17?,19-,24-,26+,27+/m0/s1

InChI Key

SWTDXMBCOHIACK-HJFYQMTDSA-N

Isomeric SMILES

C[C@@]12CCC3C(C1=CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3([C@H](C(C5=O)(C)C)CC(=O)OC)C

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=O)C=C4C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C

Synonyms

carapin

Origin of Product

United States

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